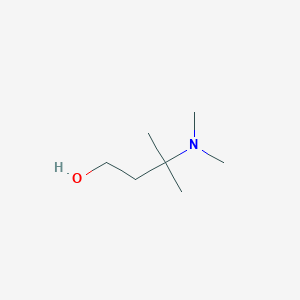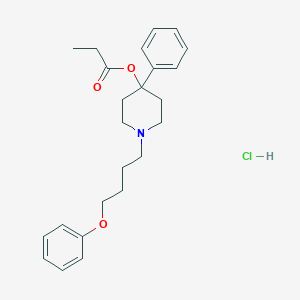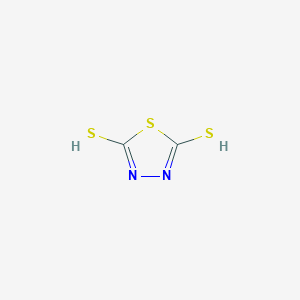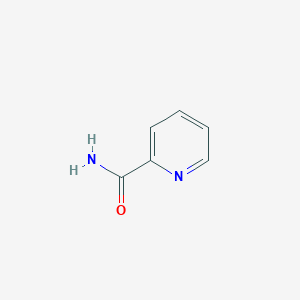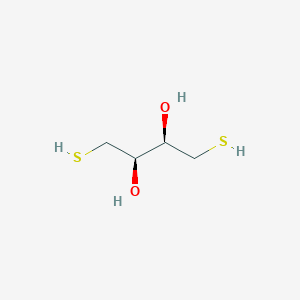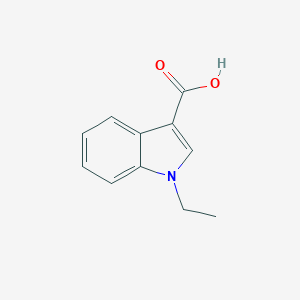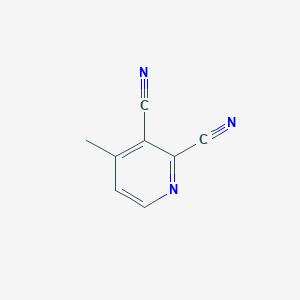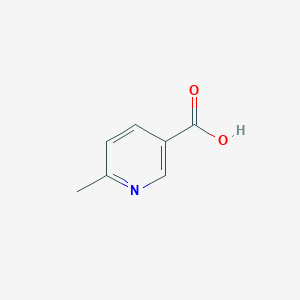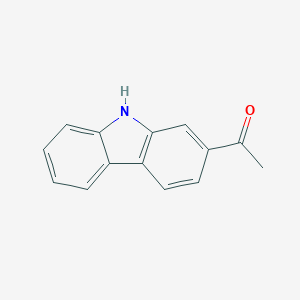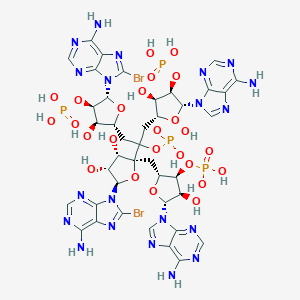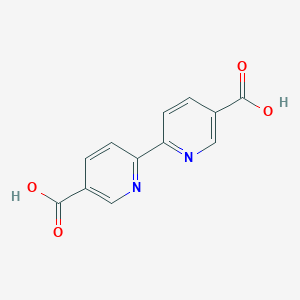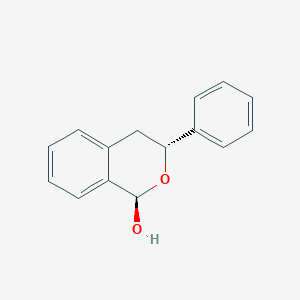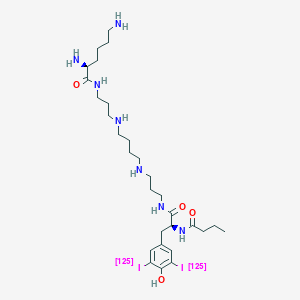![molecular formula C9H7N3O B143020 2-[1,2,4]三唑-1-基苯甲醛 CAS No. 138479-53-5](/img/structure/B143020.png)
2-[1,2,4]三唑-1-基苯甲醛
描述
2-[1,2,4]Triazol-1-yl-benzaldehyde is a compound containing the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are characterized by multidirectional biological activity . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of 2-[1,2,4]Triazol-1-yl-benzaldehyde is represented by the formula C9H7N3O . The structure was ascertained by liquid chromatography-mass spectrometry, C NMR, and elemental analysis data .
Chemical Reactions Analysis
1,2,4-Triazole derivatives have shown promise in treating various diseases . Most triazole derivatives have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities . The ability of these compounds to modulate various biological processes has made them attractive for pharmaceutical development .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[1,2,4]Triazol-1-yl-benzaldehyde include a melting point of 110 - 113°C .
科学研究应用
Anticancer Agent Development
Scientific Field
Medicinal Chemistry
Application Summary
The compound has been utilized in the synthesis of novel 1,2,4-triazole derivatives that show promise as anticancer agents. These derivatives have been designed to target uncontrolled cell proliferation, a hallmark of cancer .
Methods of Application
The derivatives were synthesized and their structures confirmed via spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis. The cytotoxic activities were evaluated against human cancer cell lines using MTT assay .
Results
Some derivatives exhibited promising cytotoxic activity, with IC50 values lower than 12 μM against the Hela cell line. They also demonstrated selectivity, showing less toxicity towards normal cell lines .
Antimicrobial Drug Synthesis
Scientific Field
Biochemistry
Application Summary
“2-[1,2,4]Triazol-1-yl-benzaldehyde” is a key precursor in the synthesis of triazole derivatives with potential antimicrobial properties .
Methods of Application
The compound is used in chemical reactions to create triazole derivatives, which are then tested for their antimicrobial efficacy through various assays .
Results
The synthesized triazole derivatives have shown effectiveness against certain microbial strains, indicating their potential as antimicrobial drugs .
Fungicide Development
Scientific Field
Agricultural Chemistry
Application Summary
Derivatives of “2-[1,2,4]Triazol-1-yl-benzaldehyde” have been explored for their use as fungicides, particularly against phytopathogenic fungi and oomycetes .
Methods of Application
The derivatives were synthesized and their antifungal activities evaluated against several types of phytopathogenic fungi/oomycete using standard fungicidal assays .
Results
The compounds displayed varying degrees of efficacy, with some showing significant inhibitory effects on the growth of targeted fungi/oomycete species .
Sensor Development
Scientific Field
Analytical Chemistry
Application Summary
Heterocyclic Schiff bases derived from “2-[1,2,4]Triazol-1-yl-benzaldehyde” have been identified as potential candidates for sensor applications .
Methods of Application
These compounds are incorporated into sensor devices to detect specific analytes through optical or electrical signal changes .
Results
The sensors developed using these derivatives have demonstrated sensitivity and selectivity for certain analytes, making them useful for various detection purposes .
Organic Synthesis Intermediate
Scientific Field
Organic Chemistry
Application Summary
The compound serves as an intermediate in organic synthesis, facilitating the creation of complex molecules for various chemical applications .
Methods of Application
It is involved in multi-step synthesis processes, where its reactivity is harnessed to form new chemical bonds and structures .
Results
The use of “2-[1,2,4]Triazol-1-yl-benzaldehyde” as an intermediate has enabled the synthesis of diverse chemical entities with high yields and purity .
Liquid Crystal Production
Scientific Field
Material Science
Application Summary
Triazole derivatives from “2-[1,2,4]Triazol-1-yl-benzaldehyde” have been used in the production of liquid crystals, which are crucial for display technologies .
Methods of Application
The derivatives are synthesized and then incorporated into liquid crystal formulations, which are tested for their electro-optical properties .
Results
The resulting liquid crystals exhibit desirable characteristics such as phase stability and responsiveness to electric fields, making them suitable for use in displays .
This analysis provides a detailed look at the diverse scientific applications of “2-[1,2,4]Triazol-1-yl-benzaldehyde” across various fields, highlighting its versatility and importance in research and development.
Neuroprotective Drug Research
Scientific Field
Neuropharmacology
Application Summary
Research has been conducted on triazole derivatives for their potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Methods of Application
Derivatives are synthesized and tested in vitro and in vivo for their ability to protect neuronal cells against various types of neurotoxicity .
Results
Some derivatives have shown promising results in preventing neuronal cell death and improving cognitive functions in animal models .
Agricultural Herbicide Formulation
Scientific Field
Agrochemistry
Application Summary
“2-[1,2,4]Triazol-1-yl-benzaldehyde” derivatives are being explored as active ingredients in herbicides to control weed growth in agriculture .
Methods of Application
The compounds are formulated into herbicidal products and tested for their efficacy in inhibiting weed germination and growth .
Results
Triazole-based herbicides have demonstrated effectiveness in controlling specific weed species, contributing to higher crop yields .
Material Science - Corrosion Inhibition
Application Summary
The compound’s derivatives are investigated for their corrosion inhibitory properties, particularly in metal protection .
Methods of Application
The derivatives are applied to metal surfaces or incorporated into coatings and their corrosion inhibition performance is evaluated .
Results
Some derivatives have shown to significantly reduce the rate of corrosion on various metals, suggesting their use in protective coatings .
Development of Diagnostic Reagents
Scientific Field
Diagnostic Chemistry
Application Summary
Triazole derivatives from “2-[1,2,4]Triazol-1-yl-benzaldehyde” are used in the development of diagnostic reagents for medical tests .
Methods of Application
These derivatives are incorporated into diagnostic assays to detect specific biomarkers associated with diseases .
Results
The reagents have shown high sensitivity and specificity in detecting certain disease markers, aiding in early diagnosis .
Photodynamic Therapy Agents
Scientific Field
Photomedicine
Application Summary
The compound is a precursor in synthesizing agents used in photodynamic therapy, a treatment modality for cancer .
Methods of Application
Derivatives are synthesized and their photodynamic activity is assessed through in vitro and in vivo studies .
Results
Some derivatives have exhibited the ability to generate reactive oxygen species upon light activation, leading to tumor cell death .
Chemical Synthesis - Ligand Development
Scientific Field
Inorganic Chemistry
Application Summary
“2-[1,2,4]Triazol-1-yl-benzaldehyde” is used to develop ligands for metal complexation, important in catalysis and material science .
Methods of Application
The compound is reacted with various metals to form complexes, which are then characterized and tested for their properties .
Results
The metal complexes formed have shown potential in catalytic applications and as materials with unique electronic properties .
These additional applications further illustrate the versatility of “2-[1,2,4]Triazol-1-yl-benzaldehyde” in scientific research, spanning across various fields and contributing to advancements in each area.
Antifungal and Anti-Oomycete Agents
Results
The compounds showed inhibitory activity against several pathogens, indicating their potential as effective antifungal and anti-oomycete agents .
Sensor Technology
Results
The sensors developed have demonstrated promising sensitivity and specificity for their intended applications .
Nanotube Production
Results
The resulting nanotubes have unique properties that make them suitable for use in electronics, materials science, and other fields .
Peptide Conjugation
Results
The conjugated peptides exhibit improved pharmacological properties and have potential therapeutic applications .
Dendrimer Synthesis
Results
The synthesized dendrimers have applications in drug delivery, diagnostics, and materials science due to their unique structural features .
Fluorescent Imaging
Results
The fluorescent probes derived from “2-[1,2,4]Triazol-1-yl-benzaldehyde” enhance imaging techniques, providing clearer and more detailed visualizations of biological structures .
安全和危害
The safety data sheet for 2-[1,2,4]Triazol-1-yl-benzaldehyde indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
属性
IUPAC Name |
2-(1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-5-8-3-1-2-4-9(8)12-7-10-6-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOWYKORVDKYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393425 | |
| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817799 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[1,2,4]Triazol-1-yl-benzaldehyde | |
CAS RN |
138479-53-5 | |
| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



